molecular formula C4H3BrN2O2 B12507770 2-Bromooxazole-5-carboxamide

2-Bromooxazole-5-carboxamide

Cat. No.: B12507770
M. Wt: 190.98 g/mol
InChI Key: FYCIWZZLFVDUIQ-UHFFFAOYSA-N
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Description

2-Bromooxazole-5-carboxamide is a heterocyclic organic compound that features a bromine atom at the second position and a carboxamide group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromooxazole-5-carboxamide typically involves the bromination of oxazole derivatives. One common method starts with the preparation of oxazole-5-carboxamide, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often includes recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromooxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted oxazole derivatives.

    Oxidation Products: Oxidized forms of the oxazole ring.

    Reduction Products: Reduced oxazole derivatives.

Scientific Research Applications

2-Bromooxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromooxazole-5-carboxamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and engage in π-π stacking interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromooxazole-5-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C4H3BrN2O2

Molecular Weight

190.98 g/mol

IUPAC Name

2-bromo-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C4H3BrN2O2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)

InChI Key

FYCIWZZLFVDUIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Br)C(=O)N

Origin of Product

United States

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